molecular formula C18H14BrFN4O B11204211 7-(5-Bromo-2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11204211
M. Wt: 401.2 g/mol
InChI Key: MLQZFSYZYUBXBI-UHFFFAOYSA-N
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Description

“7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo cyclization and functional group modifications under controlled conditions. Common reagents might include brominating agents, fluorinating agents, and methoxylating agents.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions might target the bromine or fluorine substituents, potentially leading to dehalogenated products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazolopyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would require further experimental validation.

Medicine

In medicine, compounds of this class are explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, involved in disease pathways.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals, depending on their chemical properties and biological activities.

Mechanism of Action

The mechanism of action for “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-BROMO-2-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(5-CHLORO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14BrFN4O

Molecular Weight

401.2 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14BrFN4O/c1-25-13-4-2-3-11(7-13)16-9-17(24-18(23-16)21-10-22-24)14-8-12(19)5-6-15(14)20/h2-10,17H,1H3,(H,21,22,23)

InChI Key

MLQZFSYZYUBXBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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